molecular formula C26H20N4O5 B2670099 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877657-32-4

4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Cat. No.: B2670099
CAS No.: 877657-32-4
M. Wt: 468.469
InChI Key: CRMLRWVIINOMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2,4-Dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a structurally complex heterocyclic compound featuring a benzofuropyrimidinone core. The molecule comprises:

  • A benzofuro[3,2-d]pyrimidine scaffold with 2,4-dioxo functional groups.
  • A p-tolyl (4-methylphenyl) substituent at position 2.
  • An acetamido linker connecting the core to a terminal benzamide group.

Properties

CAS No.

877657-32-4

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C26H20N4O5/c1-15-6-12-18(13-7-15)30-25(33)23-22(19-4-2-3-5-20(19)35-23)29(26(30)34)14-21(31)28-17-10-8-16(9-11-17)24(27)32/h2-13H,14H2,1H3,(H2,27,32)(H,28,31)

InChI Key

CRMLRWVIINOMJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by further functionalization steps . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Biological Activities

The biological activities of 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide have been investigated in several studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. In vitro studies have demonstrated its efficacy in reducing cell viability in human cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This property suggests potential applications in treating inflammatory diseases such as arthritis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its spectrum of activity and mechanism.

Case Studies

Several case studies have documented the applications of this compound:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents.
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in developing new anti-inflammatory therapies.
  • Antimicrobial Testing : A screening against multiple bacterial strains revealed that the compound inhibited growth at varying concentrations, indicating its potential as a lead compound for further development in antimicrobial therapy.

Mechanism of Action

The mechanism by which 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

  • Key Differences :
    • Replaces the p-tolyl group with a phenyl ring.
    • Substitutes the terminal benzamide with a 2-methoxyphenylacetamide .
  • Physicochemical Data :

    Property Value
    Molecular Formula C25H19N3O5
    Molecular Weight 441.443 g/mol
    ChemSpider ID 13086968

    This analog exhibits reduced hydrophobicity compared to the target compound due to the absence of the methyl group in the p-tolyl moiety .

Pyrimidine-Based Heterocycles with Varied Scaffolds

2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j)

  • Key Differences: Contains a benzothiazepine core instead of benzofuropyrimidinone. Features a 4-hydroxyphenyl group and a coumarin-thiazole side chain.

Fluorinated Pyrimidine Derivatives

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)propanoic Acid

  • Key Differences: Simplified pyrimidine-2,4-dione core lacking the fused benzofuran ring. Incorporates a fluorine atom at position 5 and an amino acid ester side chain.
  • Synthesis: Prepared via coupling 5-fluorouracil-1-yl acetic acid with alanine methyl ester using DIC/HOBt, yielding >80% enantiomers . Fluorination at position 5 likely enhances metabolic stability compared to non-fluorinated analogs .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Notable Spectral Features
Target Compound Benzofuropyrimidinone ~477 (estimated)* p-Tolyl, benzamide Expected IR: 1680–1700 cm⁻¹ (C=O)
Compound Benzofuropyrimidinone 441.443 Phenyl, 2-methoxyphenyl IR: 1670 cm⁻¹ (C=O)
6j Benzothiazepine Not reported 4-Hydroxyphenyl, coumarin ¹H NMR: δ 7.2–8.1 (aromatic Hs)
Fluorouracil Derivative Pyrimidine-2,4-dione ~259 (calculated) 5-Fluoro, amino acid ester MS: m/z 259 (M+H)

*Estimated based on structural similarity to compound.

Biological Activity

The compound 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a novel synthetic derivative with potential biological activities. This article explores its biological activity, focusing on its cytotoxicity against cancer cell lines, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide moiety
  • A dihydrobenzofuro framework
  • A pyrimidine ring with a dioxo group

This unique combination may contribute to its biological properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
Cervical Cancer (SISO)2.87 - 3.060.24 - 1.22
Bladder Cancer (RT-112)3.42 - 5.590.24 - 1.96

These studies indicate that the compound exhibits significant cytotoxic activity, although it is slightly less potent than cisplatin, a commonly used chemotherapeutic agent .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to tumor growth and survival, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immunosuppression in cancer .
  • Induction of Apoptosis : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

Case Studies

A series of studies have been conducted to further understand the biological activity of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in human cervical and bladder cancer cell lines. The cytotoxic effects were dose-dependent, with notable reductions in cell viability observed at concentrations around its IC50 values .
  • Animal Models : Preliminary in vivo studies using animal models have shown promising results in reducing tumor size when administered alongside standard chemotherapy agents. This suggests a potential role as an adjunct therapy in cancer treatment.

Q & A

Q. What synthetic routes are recommended for optimizing the yield of 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide?

  • Methodological Answer : The synthesis can be optimized via multi-step condensation reactions. For example, analogs of benzofuropyrimidinone derivatives are often synthesized using Suzuki coupling or nucleophilic substitution to introduce the p-tolyl group . Solvent selection (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) significantly impact yield. Temperature control during cyclization (e.g., reflux at 80–100°C) and purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) are critical for isolating high-purity intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in analogous benzofuropyrimidinone structures .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify acetamido and benzamide substituents. For example, the downfield shift of the acetamido proton (~10–12 ppm) indicates hydrogen bonding .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C24_{24}H20_{20}N4_4O5_5S) with a tolerance of ±2 ppm .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Quantify solubility via HPLC with a C18 column and UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. For benzamide derivatives, hydrolytic stability at the acetamido bond is a key focus .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets (e.g., kinases or enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinase domains). Parameterize the force field for the benzofuropyrimidinone core to account for π-π stacking .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Corrogate substituent effects (e.g., p-tolyl vs. halogenated analogs) on activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in activity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. For instance, discrepancies in IC50_{50} values may arise from membrane permeability differences .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability. Reference internal controls (e.g., staurosporine for kinase inhibition) to normalize data .

Q. What in vitro assay designs are recommended for evaluating the compound’s mechanism of action?

  • Methodological Answer :
  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in recombinant kinase panels (e.g., CDK2 or EGFR). Include a positive control (e.g., imatinib) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 72-hour exposure. Normalize viability to DMSO-treated controls .
  • Metabolic Stability : Incubate with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS/MS .

Q. How can structure-property relationships guide the design of analogs with improved pharmacokinetic profiles?

  • Methodological Answer :
  • LogD Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logD values below 3, enhancing aqueous solubility. For example, replacing the p-tolyl group with a pyridyl moiety improves solubility but may reduce target affinity .
  • CYP450 Inhibition Screening : Test analogs against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Prioritize compounds with IC50_{50} >10 μM to minimize drug-drug interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques. For instance, discrepancies between NMR and X-ray data may indicate conformational flexibility .
  • Experimental Reproducibility : Document synthetic protocols in detail, including inert atmosphere conditions (N2_2/Ar) and moisture-sensitive steps, to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.